molecular formula C14H17N3OS B2368929 6-[(4-Tert-butylphenyl)methyl]-3-sulfanyl-2,5-dihydro-1,2,4-triazin-5-one CAS No. 554423-58-4

6-[(4-Tert-butylphenyl)methyl]-3-sulfanyl-2,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2368929
CAS No.: 554423-58-4
M. Wt: 275.37
InChI Key: QHXLBOSHWBLWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common names, and its role or use in industry or research. It may also include natural occurrence or synthetic production .


Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This would involve using spectroscopic methods (like NMR, IR, MS) to elucidate the structure of the compound .


Chemical Reactions Analysis

This would involve studying the reactivity of the compound, including its behavior with various reagents .


Physical And Chemical Properties Analysis

This would involve studying properties like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Larvicidal and Antimicrobial Activities

Research has demonstrated that certain derivatives of 1,2,4-triazinones, including compounds similar to 6-[(4-Tert-butylphenyl)methyl]-3-sulfanyl-2,5-dihydro-1,2,4-triazin-5-one, have significant larvicidal and antimicrobial properties. These compounds were evaluated for growth inhibition against bacterial and fungal pathogens and showed potency in mosquito larvicidal activity (Kumara et al., 2015).

Amine Exchange Reactions

The compound has been studied for its ability to undergo amine exchange reactions with amino acids in aqueous solutions, leading to the formation of specific derivatives. These reactions have been explored for their potential in various chemical synthesis processes (Min’yan’ et al., 2010).

Chemical Modification and Reactivity

Studies have also focused on the chemical modification and reactivity of similar 1,2,4-triazinone compounds. These investigations are crucial for understanding the broader applications of these compounds in pharmaceuticals and other chemical industries (Collins et al., 2000).

Antimicrobial Study

Further research has included the synthesis of new derivatives and their evaluation for antimicrobial activity. This exploration is particularly relevant in the search for new antibacterial and antifungal agents (El-Shehry et al., 2020).

Structural and Mechanistic Studies

Studies have also been conducted on the structure and mechanism of action of these compounds, particularly in relation to their stability and reactivity under various conditions. This research provides valuable insights into their potential applications in different scientific fields (Ivanov et al., 2020).

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological targets .

Safety and Hazards

This would involve looking at the compound’s toxicity, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

6-[(4-tert-butylphenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-14(2,3)10-6-4-9(5-7-10)8-11-12(18)15-13(19)17-16-11/h4-7H,8H2,1-3H3,(H2,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXLBOSHWBLWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2=NNC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.